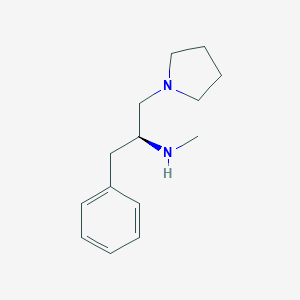

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

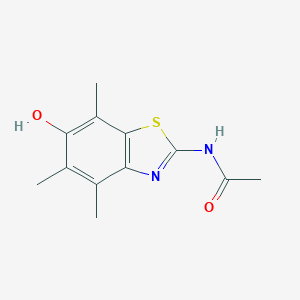

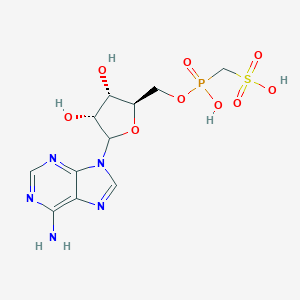

The exploration and analysis of organic compounds, particularly those with potential pharmacological applications, are critical in the field of medicinal chemistry. The chemical entity "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" falls within this category, with the pyrrolidine ring being a common structural motif found in many bioactive molecules. The study and synthesis of such compounds are pivotal for developing new therapeutic agents.

Synthesis Analysis

Synthetic strategies for compounds like "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" often involve complex organic reactions. The pyrrolidine scaffold, a core structure in many biologically active compounds, is typically synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods allow for efficient exploration of pharmacophore space due to the sp^3-hybridization and increased three-dimensional coverage of the molecule (Petri et al., 2021).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Field : Chemistry

- Application : A team of chemists from the University of Vienna has developed a novel method for manipulating carbon-hydrogen bonds . This groundbreaking discovery provides new insights into the molecular interactions of positively charged carbon atoms .

- Methods : By selectively targeting a specific C-H bond, they open doors to synthetic pathways that were previously closed . This process involves breaking and forming bonds between atoms .

- Results : This breakthrough not only enhances the efficiency of synthetic processes but can also often reduce their environmental impact and provide more sustainable paths for drug discovery .

Brain-Computer Interfaces

- Field : Neuroscience

- Application : Scientists have developed brain implants that can decode internal speech . This technology would be particularly useful for people that have no means of movement anymore .

- Methods : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

- Results : The BCI then combined measurements of the participants’ brain activity with a computer model to predict their internal speech in real time .

Standardized Terminology

- Field : Linguistics

- Application : Standardized terminology and the absence of jargon in scientific communication will foster collaboration and knowledge sharing across the globe . This can further research efforts and applications of various fields .

- Methods : The process involves the standardization of terminology across different scientific fields . This is done to ensure clear and concise communication among researchers .

- Results : The landscape-scale impacts of standardized terminology will only be achieved with widespread adoption, following the diffusion of innovations theory .

Wearable Biosensors

- Field : Healthcare

- Application : The use of piezoelectric materials (PZT) sensors in wearable biosensors has the potential to greatly improve the medical level and the function of virtual reality .

- Methods : The wearable haptic feedback system can be used not only in these areas, but lots have not been explored .

- Results : The medical level and other fields can all be improved even more in the future through the use of biosensors .

Disinfection

- Field : Microbiology

- Application : Strategies like ozone decontamination and topical hypochlorous acid application are experiencing a resurgence of interest in light of antimicrobial resistance .

- Methods : These methods are based on century-old principles of disinfection .

- Results : These strategies are a testament to the enduring relevance of disinfection and the nature of scientific innovation .

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses4.

Eigenschaften

IUPAC Name |

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVNZOBYHPYZIT-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595355 |

Source

|

| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | |

CAS RN |

116508-54-4 |

Source

|

| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)